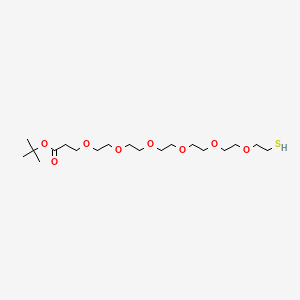

HS-PEG6-CH2CH2-Boc

Beschreibung

Eigenschaften

IUPAC Name |

tert-butyl 3-[2-[2-[2-[2-[2-(2-sulfanylethoxy)ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]propanoate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H38O8S/c1-19(2,3)27-18(20)4-5-21-6-7-22-8-9-23-10-11-24-12-13-25-14-15-26-16-17-28/h28H,4-17H2,1-3H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LPOFWHQVCATSPH-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)OC(=O)CCOCCOCCOCCOCCOCCOCCS | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H38O8S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

426.6 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Foundational & Exploratory

An In-depth Technical Guide to HS-PEG6-CH2CH2-Boc: A Heterobifunctional Linker for Advanced Bioconjugation and Drug Development

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the chemical properties, structure, and applications of HS-PEG6-CH2CH2-Boc, a versatile heterobifunctional linker. This molecule is of significant interest in the fields of bioconjugation, drug delivery, and particularly in the development of Proteolysis Targeting Chimeras (PROTACs). This guide includes a summary of its chemical and physical properties, detailed experimental protocols for its use, and visualizations of its structure and function in key biological pathways.

Core Chemical Properties and Structure

HS-PEG6-CH2CH2-Boc, systematically named tert-butyl (2-(2-(2-(2-(2-(2-((2-mercaptoethyl)amino)ethoxy)ethoxy)ethoxy)ethoxy)ethoxy)ethyl)carbamate, is a polyethylene glycol (PEG)-based linker. The structure incorporates a terminal thiol (-SH) group and a Boc (tert-butyloxycarbonyl) protected amine group, separated by a hexaethylene glycol spacer. This unique architecture allows for sequential and specific conjugation reactions. The thiol group offers a reactive handle for attachment to maleimide-functionalized molecules or gold surfaces, while the Boc-protected amine can be deprotected to reveal a primary amine for subsequent coupling reactions.

The PEG spacer enhances the solubility and biocompatibility of the resulting conjugates, reduces steric hindrance, and can improve the pharmacokinetic properties of therapeutic molecules.

Chemical Structure

Chemical structure of HS-PEG6-CH2CH2-Boc.

Quantitative Data Summary

The following tables summarize the key quantitative data for HS-PEG6-CH2CH2-Boc, compiled from various chemical suppliers.

| Property | Value |

| Molecular Formula | C₁₉H₃₈N₂O₇S |

| Molecular Weight | 442.58 g/mol |

| CAS Number | 1818294-40-4 |

| Appearance | White to off-white solid |

| Purity | Typically ≥95% |

| Solubility | Soluble in DMSO, DMF, and DCM |

| Storage Conditions | -20°C, protect from moisture |

Experimental Protocols

The heterobifunctional nature of HS-PEG6-CH2CH2-Boc allows for a variety of experimental applications. Below are detailed protocols for its use in two key processes: Boc deprotection and thiol-maleimide conjugation, which are fundamental to its application in PROTAC synthesis and bioconjugation.

Boc Deprotection of HS-PEG6-CH2CH2-Boc

This protocol describes the removal of the Boc protecting group to yield the free amine, which can then be used for subsequent conjugation.

Materials:

-

HS-PEG6-CH2CH2-Boc

-

Trifluoroacetic acid (TFA)

-

Dichloromethane (DCM), anhydrous

-

Saturated sodium bicarbonate solution

-

Brine

-

Anhydrous sodium sulfate

-

Round-bottom flask

-

Magnetic stirrer and stir bar

-

Rotary evaporator

Procedure:

-

Dissolve HS-PEG6-CH2CH2-Boc in anhydrous DCM in a round-bottom flask.

-

Add TFA to the solution to a final concentration of 20-50% (v/v).

-

Stir the reaction mixture at room temperature for 1-2 hours. Monitor the reaction progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS) until the starting material is consumed.

-

Remove the DCM and excess TFA under reduced pressure using a rotary evaporator.

-

Dissolve the residue in DCM and wash with saturated sodium bicarbonate solution (2 x) and brine (1 x).

-

Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the deprotected product, HS-PEG6-CH2CH2-NH2.

Experimental workflow for Boc deprotection.

Thiol-Maleimide Conjugation

This protocol details the conjugation of the thiol group of HS-PEG6-CH2CH2-Boc (or its deprotected form) to a maleimide-functionalized molecule.

Materials:

-

HS-PEG6-CH2CH2-Boc (or HS-PEG6-CH2CH2-NH2)

-

Maleimide-functionalized molecule (e.g., protein, peptide, or small molecule)

-

Conjugation buffer (e.g., phosphate-buffered saline (PBS), pH 6.5-7.5, degassed)

-

Dimethylformamide (DMF) or Dimethyl sulfoxide (DMSO)

-

Size-exclusion chromatography column or dialysis cassette for purification

Procedure:

-

Dissolve the maleimide-functionalized molecule in the conjugation buffer.

-

Dissolve HS-PEG6-CH2CH2-Boc in a minimal amount of DMF or DMSO and add it to the solution of the maleimide-functionalized molecule. A 10-20 fold molar excess of the thiol-PEG linker is often used.

-

Allow the reaction to proceed at room temperature for 2-4 hours or overnight at 4°C with gentle stirring.

-

Monitor the reaction progress by a suitable method (e.g., SDS-PAGE for proteins, LC-MS for small molecules).

-

Purify the conjugate using size-exclusion chromatography or dialysis to remove unreacted linker and other reagents.

Application in PROTAC Technology

A primary application of HS-PEG6-CH2CH2-Boc is in the synthesis of PROTACs. PROTACs are heterobifunctional molecules that simultaneously bind to a target protein and an E3 ubiquitin ligase, leading to the ubiquitination and subsequent degradation of the target protein by the proteasome.

The synthesis of a PROTAC using this linker typically involves:

-

Coupling a ligand for the target protein to one end of the linker.

-

Coupling a ligand for an E3 ligase to the other end of the linker.

The sequential reactivity of the thiol and protected amine groups of HS-PEG6-CH2CH2-Boc makes it an ideal scaffold for this modular synthesis.

Signaling pathway of PROTAC-mediated protein degradation.

Conclusion

HS-PEG6-CH2CH2-Boc is a valuable tool for researchers in chemistry, biology, and pharmacology. Its well-defined structure, with a reactive thiol, a protected amine, and a flexible PEG spacer, provides a versatile platform for the synthesis of complex bioconjugates and advanced therapeutic agents like PROTACs. The experimental protocols provided in this guide offer a starting point for the successful application of this linker in a variety of research and development settings. As the field of targeted protein degradation and bioconjugation continues to evolve, the utility of such precisely engineered linkers is expected to grow significantly.

An In-depth Technical Guide to Boc-Protected Amine and Thiol PEG Linkers

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of heterobifunctional Polyethylene Glycol (PEG) linkers featuring a tert-butyloxycarbonyl (Boc)-protected amine and a terminal thiol group. These linkers are instrumental in the fields of bioconjugation, drug delivery, and materials science, offering a versatile platform for the controlled assembly of complex molecular architectures such as antibody-drug conjugates (ADCs), PROteolysis TArgeting Chimeras (PROTACs), and functionalized nanoparticles.

Core Principles and Functions

Polyethylene glycol (PEG) is a water-soluble, non-toxic, and biocompatible polymer widely employed to improve the pharmacokinetic and pharmacodynamic properties of therapeutic molecules.[1][2][3] PEGylation, the process of attaching PEG chains to molecules, can enhance solubility, increase stability against enzymatic degradation, prolong circulation half-life, and reduce immunogenicity.[4][5][6]

Heterobifunctional PEG linkers possess two different reactive terminal groups, enabling the sequential and specific conjugation of two different molecules. The Boc-NH-PEG-SH linker is a prime example, offering orthogonal reactivity through its protected amine and free thiol functionalities.

-

Boc-Protected Amine: The tert-butyloxycarbonyl (Boc) group is an acid-labile protecting group for primary and secondary amines.[7] Its function is to temporarily block the amine's high nucleophilicity, preventing it from participating in unwanted side reactions during the modification of another part of the molecule.[7][8] This allows for a controlled, stepwise synthesis. The Boc group is stable in basic and nucleophilic conditions but can be efficiently removed under mild acidic conditions, typically with trifluoroacetic acid (TFA), to regenerate the free amine for subsequent conjugation steps.[7][8][9]

-

Thiol (-SH) Group: The terminal thiol group is a highly reactive nucleophile that enables specific covalent bond formation. It is particularly useful for:

-

Thiol-Maleimide Conjugation: Reacting with maleimide-functionalized molecules to form a stable thioether bond. This is one of the most common and efficient methods for protein and peptide bioconjugation.[5][6][10]

-

Surface Modification: Covalently attaching to the surface of gold nanoparticles and other metallic surfaces.[11]

-

Disulfide Bond Formation: Reacting with other thiols to form reversible disulfide bridges.[6]

-

The combination of these two functional groups in a single PEG linker provides a powerful tool for precisely engineering complex bioconjugates.

Applications in Drug Development and Research

The unique properties of Boc-NH-PEG-SH linkers make them valuable in numerous applications:

-

Antibody-Drug Conjugates (ADCs): PEG linkers are crucial in ADC development, connecting a potent cytotoxic drug to a monoclonal antibody.[] They enhance the ADC's water solubility, stability, and pharmacokinetic profile.[4][] The heterobifunctional nature allows for the drug to be attached via one end of the linker and the antibody via the other, often after deprotection of the amine.

-

Nanoparticle Functionalization: These linkers facilitate the stable attachment of targeting ligands (e.g., antibodies, peptides) or therapeutic molecules to the surface of nanoparticles.[4][11] The thiol group can anchor the linker to a gold nanoparticle surface, while the deprotected amine can be used to conjugate a biomolecule, creating a targeted drug delivery system.[11]

-

Peptide and Protein Modification: PEGylation with these linkers can improve the therapeutic properties of proteins and peptides by increasing their stability and circulation time.[3][4]

-

Self-Assembled Monolayers (SAMs): The thiol group can form robust, organized layers on metal surfaces, which can then be functionalized with biomolecules via the amine group to create biointerfaces for sensors and other diagnostic devices.[11]

Quantitative Data Summary

Successful bioconjugation relies on optimized reaction conditions. The following tables summarize key quantitative parameters for the use of Boc-protected amine and thiol PEG linkers.

Table 1: Representative Conditions for Boc Group Deprotection

| Parameter | Recommended Condition | Rationale & Key Considerations |

|---|---|---|

| Reagent | Trifluoroacetic Acid (TFA) | Strong acid that efficiently cleaves the Boc group.[7][9] |

| Solvent | Dichloromethane (DCM), anhydrous | Provides good solubility for the PEG linker and is compatible with TFA.[7][9] |

| TFA Concentration | 20-50% (v/v) in DCM | Higher concentrations lead to faster deprotection. Optimization may be required.[9][13] |

| Scavenger (Optional) | Triisopropylsilane (TIS) (2.5-5% v/v) | Traps the reactive tert-butyl carbocation byproduct, preventing side reactions.[9] |

| Temperature | 0°C to Room Temperature | The reaction is typically initiated at 0°C to control the initial exotherm and then allowed to warm.[9][13] |

| Reaction Time | 30 minutes - 2 hours | Progress should be monitored by TLC or LC-MS to determine completion.[7][9][13] |

| Typical Yield | >95% (for deprotection step) | The deprotection reaction is generally very efficient.[7] |

Table 2: Recommended Conditions for Thiol-Maleimide Conjugation

| Parameter | Recommended Condition | Rationale & Key Considerations |

|---|---|---|

| pH | 6.5 - 7.5 | Optimal range for the thiol to be sufficiently nucleophilic while minimizing maleimide hydrolysis, which is significant at higher pH.[14][15] |

| Buffer | Phosphate (PBS), HEPES | Must be free of extraneous thiols (e.g., DTT). Should be degassed to prevent oxidation of the free thiol.[14][16] |

| Reducing Agent (Optional) | TCEP (10-100 fold molar excess) | To reduce disulfide bonds in proteins/peptides, exposing the free thiol. TCEP does not need to be removed before conjugation.[14][16] |

| Molar Excess of Linker | 10 to 20-fold | A molar excess of the maleimide-PEG linker over the thiol-containing molecule is typically used to drive the reaction to completion.[15][16] |

| Temperature | Room Temperature or 4°C | The reaction is rapid at room temperature but can be performed at 4°C overnight for sensitive molecules.[14][15] |

| Reaction Time | 1 - 4 hours at Room Temp. | Reaction progress can be monitored by HPLC or SDS-PAGE.[15] |

Key Experimental Protocols

The following are detailed methodologies for the key chemical transformations involving Boc-protected amine and thiol PEG linkers.

Protocol 1: Boc Deprotection of an Amino-PEG Linker

This protocol describes the standard procedure for removing the Boc protecting group from a PEG linker using a TFA/DCM solution.[7][9]

-

Dissolution: Dissolve the Boc-protected PEG linker in anhydrous dichloromethane (DCM) to a concentration of 0.1-0.2 M in a round-bottom flask equipped with a magnetic stir bar.

-

Cooling: Cool the solution to 0°C in an ice bath.

-

Acid Addition: Slowly add trifluoroacetic acid (TFA) to the stirred solution to a final concentration of 20-50% (v/v). If the substrate is sensitive to cationic side reactions, add a scavenger such as triisopropylsilane (TIS) (2.5-5% v/v).

-

Reaction: Stir the reaction mixture at 0°C for 30 minutes, then remove the ice bath and allow the reaction to warm to room temperature.

-

Monitoring: Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) until the starting material is completely consumed (typically 1-2 hours).

-

Work-up:

-

Concentrate the reaction mixture under reduced pressure to remove the bulk of the DCM and excess TFA.

-

To remove residual TFA, co-evaporate the residue with toluene (3 times).

-

The resulting TFA salt of the deprotected amine can often be used directly in the next step.

-

-

Neutralization (Optional): To obtain the free amine, dissolve the residue in a suitable organic solvent and wash with a saturated aqueous solution of sodium bicarbonate until the aqueous layer is basic. Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate to yield the free amine.

Protocol 2: Conjugation of a Thiol-PEG Linker to a Maleimide-Activated Molecule

This protocol outlines the procedure for conjugating a molecule containing a free thiol (e.g., Boc-NH-PEG-SH) to a maleimide-activated molecule (e.g., a protein or peptide).[14][15]

-

Buffer Preparation: Prepare a conjugation buffer (e.g., 100 mM Phosphate, 150 mM NaCl, pH 7.2). Degas the buffer thoroughly by bubbling with an inert gas (e.g., argon or nitrogen) for at least 15 minutes to remove dissolved oxygen.

-

Preparation of Thiol-Containing Molecule:

-

Dissolve the thiol-containing molecule (Boc-NH-PEG-SH) in the degassed conjugation buffer.

-

If conjugating to a protein where the thiol is in a disulfide bond, the protein must first be reduced. Add a 10-100 fold molar excess of TCEP solution and incubate at room temperature for 30-60 minutes.

-

-

Preparation of Maleimide Stock Solution: Immediately before use, dissolve the maleimide-activated PEG linker in an anhydrous, water-miscible solvent like DMSO or DMF to a concentration of approximately 10 mM.

-

Conjugation Reaction:

-

Add a 10- to 20-fold molar excess of the maleimide-PEG stock solution to the solution of the thiol-containing molecule. Add the linker solution dropwise while gently stirring.

-

Incubate the reaction at room temperature for 2-4 hours or at 4°C overnight. Protect the reaction from light if using fluorescently-labeled maleimides.

-

-

Quenching (Optional): To quench any unreacted maleimide, add a solution of a low molecular weight thiol like 2-mercaptoethanol or cysteine to a final concentration of ~50 mM. Incubate for 15-30 minutes.

-

Purification: Remove excess, unreacted PEG linker and quenching reagents using size-exclusion chromatography (e.g., a desalting column) or dialysis against an appropriate buffer.

-

Characterization and Storage: Characterize the purified conjugate using methods such as SDS-PAGE, mass spectrometry, or HPLC. Store the final conjugate at -20°C or -80°C for long-term stability.

Mandatory Visualizations

The following diagrams illustrate key workflows and chemical reactions described in this guide.

Caption: Sequential conjugation workflow using a Boc-NH-PEG-SH linker.

Caption: Reaction scheme for the acidic deprotection of a Boc-protected amine.

Caption: Reaction scheme for thiol-maleimide conjugation (Michael addition).

Caption: Conceptual signaling pathway for an ADC utilizing a PEG linker.

References

- 1. Role of polyethylene glycol (PEG) linkers: trends in antibody conjugation and their pharmacokinetics -Journal of Radiopharmaceuticals and Molecular Probes | Korea Science [koreascience.kr]

- 2. adcreview.com [adcreview.com]

- 3. creativepegworks.com [creativepegworks.com]

- 4. What are PEG Linkers? - Creative Biolabs [creative-biolabs.com]

- 5. PEG Linkers Explained: Types, Uses, and Why They Matter in Bioconjugation | AxisPharm [axispharm.com]

- 6. precisepeg.com [precisepeg.com]

- 7. benchchem.com [benchchem.com]

- 8. Boc-PEG, Boc amine PEG linker, PEG Reagents | AxisPharm [axispharm.com]

- 9. benchchem.com [benchchem.com]

- 10. purepeg.com [purepeg.com]

- 11. polysciences.com [polysciences.com]

- 13. benchchem.com [benchchem.com]

- 14. benchchem.com [benchchem.com]

- 15. broadpharm.com [broadpharm.com]

- 16. Conjugation Protocol for Maleimide Dyes | Tocris Bioscience [tocris.com]

HS-PEG6-CH2CH2-Boc: A Technical Guide to Solubility and Stability

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the solubility and stability of HS-PEG6-CH2CH2-Boc, a heterobifunctional PROTAC linker. Due to the limited availability of specific experimental data for this compound, this guide synthesizes information from related thiol-PEG and Boc-protected molecules to provide a robust predictive assessment and practical guidance for its use in research and development.

Introduction to HS-PEG6-CH2CH2-Boc

HS-PEG6-CH2CH2-Boc, with the chemical name tert-butyl (2-(2-(2-(2-(2-(2-((2-mercaptoethyl)amino)ethoxy)ethoxy)ethoxy)ethoxy)ethoxy)ethyl)carbamate, is a valuable tool in the development of Proteolysis Targeting Chimeras (PROTACs). Its structure incorporates a thiol (-SH) group for conjugation to a warhead targeting a protein of interest, a flexible and hydrophilic hexaethylene glycol (PEG6) spacer to optimize the distance between the target protein and an E3 ligase, and a Boc (tert-butoxycarbonyl) protected amine for subsequent linkage to an E3 ligase ligand. The solubility and stability of this linker are critical parameters that influence its handling, reactivity, and the overall efficacy of the resulting PROTAC molecule.

Solubility Profile

The solubility of HS-PEG6-CH2CH2-Boc is largely dictated by its PEG spacer, which enhances aqueous solubility. The terminal functional groups, the thiol and the Boc-protected amine, also contribute to its solubility characteristics in various organic solvents. While specific quantitative data is not widely published, a qualitative and estimated solubility profile can be derived from similar compounds.

Table 1: Predicted Solubility of HS-PEG6-CH2CH2-Boc

| Solvent | Predicted Solubility | Rationale and Handling Recommendations |

| Water & Aqueous Buffers (e.g., PBS) | Soluble | The hydrophilic PEG chain is expected to confer good solubility in aqueous media.[1] For conjugation reactions, it is advisable to use degassed buffers to prevent oxidation of the thiol group. |

| Dimethyl Sulfoxide (DMSO) | Highly Soluble | DMSO is a common solvent for PEGylated compounds and is suitable for preparing high-concentration stock solutions.[2] |

| Dimethylformamide (DMF) | Soluble | DMF is another suitable organic solvent for dissolving PEG linkers.[2] |

| Dichloromethane (DCM) | Soluble | DCM can be used, particularly in synthetic steps involving the modification of the molecule.[2] |

| Methanol, Ethanol | Soluble | Lower alcohols are generally good solvents for PEG-containing molecules. |

Stability Profile

The stability of HS-PEG6-CH2CH2-Boc is primarily influenced by the chemical lability of its terminal functional groups: the thiol and the Boc-protecting group.

Thiol Group Stability

The thiol group is susceptible to oxidation, which can lead to the formation of disulfide bonds, especially in the presence of oxygen and metal ions. This can result in the unwanted dimerization of the linker.

Table 2: Stability Considerations for the Thiol Group

| Condition | Potential Effect | Mitigation Strategies |

| Aerobic (Oxygen) | Oxidation to disulfide | Store under an inert atmosphere (e.g., argon, nitrogen). Use degassed solvents and buffers for all manipulations.[3] |

| Basic pH | Increased nucleophilicity and susceptibility to oxidation | For reactions involving the thiol group (e.g., Michael addition), a slightly basic pH (7-8.5) is often optimal, but exposure should be minimized.[4] |

| Presence of Metal Ions | Catalyze oxidation | Use metal-free buffers and reagents, or add a chelating agent like EDTA. |

Boc Group Stability

The tert-butoxycarbonyl (Boc) group is a widely used amine-protecting group known for its stability under a broad range of conditions, except for acidic environments.[5]

Table 3: Stability of the Boc-Protecting Group

| Condition | Stability | Notes |

| Basic Conditions | Stable | The Boc group is resistant to cleavage under basic conditions.[6] |

| Nucleophiles | Stable | Generally stable towards most nucleophiles.[6] |

| Reductive Conditions | Stable | The Boc group is not cleaved by common reducing agents. |

| Acidic Conditions | Labile | The Boc group is readily cleaved by strong acids such as trifluoroacetic acid (TFA) and hydrochloric acid (HCl).[5][7] To keep the Boc group intact, acidic conditions should be avoided.[8] |

| Elevated Temperature | Generally Stable at Physiological Temperatures | The Boc group is thermally stable under neutral or basic conditions at temperatures such as 37°C.[8] |

Experimental Protocols

Detailed experimental protocols for determining the solubility and stability of HS-PEG6-CH2CH2-Boc are crucial for its effective application.

Protocol for Solubility Determination

This protocol outlines a general method for determining the solubility of the linker in various solvents.

Objective: To determine the approximate solubility of HS-PEG6-CH2CH2-Boc in a given solvent.

Materials:

-

HS-PEG6-CH2CH2-Boc

-

Selected solvents (e.g., water, PBS, DMSO, ethanol)

-

Vortex mixer

-

Analytical balance

-

Centrifuge

Procedure:

-

Weigh out a small, precise amount of HS-PEG6-CH2CH2-Boc (e.g., 1 mg) into a clear vial.

-

Add a small, measured volume of the solvent (e.g., 100 µL) to the vial.

-

Vortex the mixture vigorously for 1-2 minutes.

-

Visually inspect the solution for any undissolved solid.

-

If the solid has dissolved, add another measured amount of the compound and repeat steps 3 and 4 until a saturated solution is obtained (i.e., solid material remains undissolved).

-

If the initial amount of solid does not dissolve, add more solvent in measured increments, vortexing after each addition, until the solid is fully dissolved.

-

Calculate the approximate solubility in mg/mL.

Protocol for Stability Assessment

This protocol provides a framework for assessing the stability of the thiol and Boc groups under different conditions using High-Performance Liquid Chromatography (HPLC).

Objective: To evaluate the stability of HS-PEG6-CH2CH2-Boc under specific pH and temperature conditions.

Materials:

-

HS-PEG6-CH2CH2-Boc

-

Buffers of varying pH (e.g., pH 4, 7.4, 9)

-

HPLC system with a suitable column (e.g., C18)

-

Incubator or water bath

Procedure:

-

Prepare stock solutions of HS-PEG6-CH2CH2-Boc in a suitable solvent (e.g., DMSO).

-

Dilute the stock solution into the different pH buffers to a final concentration suitable for HPLC analysis.

-

Analyze a sample of each solution at time zero (t=0) by HPLC to obtain an initial chromatogram and peak area of the intact compound.

-

Incubate the remaining solutions at a chosen temperature (e.g., room temperature, 37°C).

-

At predetermined time points (e.g., 1, 4, 8, 24 hours), withdraw an aliquot from each solution and analyze by HPLC.

-

Monitor for the appearance of new peaks (degradation products) and a decrease in the peak area of the parent compound.

-

Plot the percentage of the remaining intact compound versus time to determine the degradation rate.

Conclusion

HS-PEG6-CH2CH2-Boc is a versatile linker for PROTAC development, and a thorough understanding of its solubility and stability is paramount for its successful application. While specific quantitative data for this molecule is limited, by leveraging knowledge from structurally similar compounds, researchers can make informed decisions regarding solvent selection, reaction conditions, and storage. The provided protocols offer a starting point for the experimental determination of these critical parameters, ensuring the integrity and reactivity of the linker throughout the drug development process.

References

- 1. benchchem.com [benchchem.com]

- 2. N-Boc-PEG6-alcohol, 331242-61-6 | BroadPharm [broadpharm.com]

- 3. interchim.fr [interchim.fr]

- 4. Control of Thiol-Maleimide Reaction Kinetics in PEG Hydrogel Networks - PMC [pmc.ncbi.nlm.nih.gov]

- 5. benchchem.com [benchchem.com]

- 6. Boc-Protected Amino Groups [organic-chemistry.org]

- 7. Boc Protecting Group for Amines - Chemistry Steps [chemistrysteps.com]

- 8. researchgate.net [researchgate.net]

The Strategic Role of the Boc Protecting Group in PEG Linkers: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

The tert-butyloxycarbonyl (Boc) protecting group is a cornerstone in the sophisticated synthesis of advanced therapeutics and research agents. Its application in conjunction with polyethylene glycol (PEG) linkers has become indispensable for the controlled assembly of complex biomolecules such as antibody-drug conjugates (ADCs), PROteolysis TArgeting Chimeras (PROTACs), and other PEGylated drugs. This technical guide provides a comprehensive overview of the Boc group's role in PEG linker chemistry, offering detailed experimental protocols, quantitative data, and logical workflows to empower researchers in their synthetic endeavors.

Core Principles: The Function of Boc in PEG Linkers

The primary role of the Boc group is to temporarily mask the reactivity of a primary or secondary amine on a PEG linker.[1] This protection is crucial for achieving regioselective modifications at other positions of the linker or a molecule already attached to it. The Boc group is characterized by its stability in a wide range of non-acidic conditions, including basic and nucleophilic environments, making it compatible with many common synthetic transformations.[1] Its key advantage lies in its facile and clean removal under acidic conditions, which regenerates the amine for subsequent reaction steps.[1]

Heterobifunctional PEG linkers, which feature a Boc-protected amine at one terminus and a different reactive group (e.g., NHS ester, maleimide, alkyne) at the other, are particularly valuable tools.[1] They enable a controlled, stepwise approach to the synthesis of complex conjugates, preventing undesirable side reactions and ensuring the purity of the final product.[1]

Quantitative Data Summary

The efficiency of both the protection and deprotection steps is critical to the overall yield and purity of the final conjugate. The following tables summarize key quantitative data for these processes.

Table 1: Representative Reaction Conditions for Boc Protection of Amino-PEG Linkers

| Reagent/Solvent | Temperature (°C) | Time (h) | Yield (%) |

| (Boc)₂O, DIPEA, DCM | Room Temperature | 3-12 | >95 |

| (Boc)₂O, PEG-400 | Room Temperature | 0.5-2 | 90-98 |

Table 2: Comparative Analysis of Acidic Conditions for Boc Deprotection of PEG Linkers

| Reagent | Solvent | Time (min) | Purity (%) |

| 50% TFA | DCM | 60 | >95 |

| 4M HCl | Dioxane | 60 | >95 |

| 4M HCl | Dioxane | 5 | ~80 |

| 50% TFA | DCM | 5 | 78 |

Table 3: Comparison of Boc and Fmoc Protecting Groups

| Protecting Group | Cleavage Condition | Stability | Common Applications |

| Boc | Strong Acid (e.g., TFA, HCl) | Stable to bases and nucleophiles | Solid-phase peptide synthesis (Boc/Bzl strategy), PROTACs, ADCs |

| Fmoc | Base (e.g., Piperidine) | Stable to acids | Solid-phase peptide synthesis (Fmoc/tBu strategy) |

Experimental Protocols

Detailed and optimized experimental protocols are crucial for reproducible results in the synthesis and application of Boc-protected PEG linkers.

Protocol 1: Boc Protection of an Amino-PEG Linker

This protocol describes a general procedure for the protection of a terminal amine group on a PEG linker using di-tert-butyl dicarbonate ((Boc)₂O).[1]

Materials:

-

Amino-PEG linker

-

Di-tert-butyl dicarbonate ((Boc)₂O)

-

Diisopropylethylamine (DIPEA) or other non-nucleophilic base

-

Anhydrous Dichloromethane (DCM)

-

Magnetic stirrer and stir bar

-

Round-bottom flask

Procedure:

-

Dissolve the amino-PEG linker in anhydrous DCM in a round-bottom flask.

-

Add DIPEA (typically 2-3 equivalents relative to the amine).

-

Add (Boc)₂O (typically 1.1-1.5 equivalents) to the solution.

-

Stir the reaction mixture at room temperature for 3-12 hours.

-

Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) until the starting material is consumed.

-

Upon completion, wash the reaction mixture with a mild aqueous acid (e.g., 1M HCl), followed by saturated aqueous sodium bicarbonate, and finally brine.

-

Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate.

-

Filter and concentrate the solution under reduced pressure to obtain the Boc-protected PEG linker.

-

Characterize the product by NMR and MS to confirm its identity and purity.[1]

Protocol 2: Boc Deprotection of a PEG Linker

This protocol outlines the removal of the Boc protecting group using trifluoroacetic acid (TFA) to yield the free amine.[1]

Materials:

-

Boc-protected PEG linker

-

Trifluoroacetic acid (TFA)

-

Anhydrous Dichloromethane (DCM)

-

Triisopropylsilane (TIS) (optional scavenger)

-

Magnetic stirrer and stir bar

-

Round-bottom flask

-

Rotary evaporator

Procedure:

-

Dissolve the Boc-protected PEG linker in anhydrous DCM in a round-bottom flask.

-

Cool the solution to 0°C in an ice bath.

-

Add TFA to the solution (typically 20-50% v/v in DCM). If the substrate is sensitive to cationic side reactions, add TIS (2.5-5% v/v) as a scavenger.

-

Stir the reaction at 0°C for 30 minutes, then allow it to warm to room temperature.

-

Monitor the reaction progress by TLC or LC-MS until the starting material is fully consumed (typically 1-2 hours).[2]

-

Upon completion, concentrate the reaction mixture under reduced pressure to remove the DCM and excess TFA.

-

Co-evaporation with toluene can help remove residual TFA.[2]

-

The resulting TFA salt of the deprotected amine can often be used directly in the next step.

-

For neutralization, dissolve the residue in a suitable organic solvent and wash with a saturated aqueous solution of sodium bicarbonate.

-

Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate to yield the free amine.[2]

Visualizing Workflows and Logical Relationships

Diagrams are essential for visualizing the multi-step processes involved in the synthesis and application of Boc-protected PEG linkers.

Caption: Workflow for Boc protection of an amino-PEG linker.

Caption: Workflow for the deprotection of a Boc-protected PEG linker.

Caption: Logical workflow for using a heterobifunctional Boc-PEG linker.

Application in Antibody-Drug Conjugate (ADC) Synthesis

Boc-protected PEG linkers are instrumental in the synthesis of ADCs, where a potent cytotoxic drug is linked to a monoclonal antibody. The Boc group allows for the drug to be attached to the linker first, followed by deprotection and then conjugation to the antibody.

Caption: General workflow for ADC synthesis using a Boc-protected PEG linker.

Application in PROTAC Synthesis

In the synthesis of PROTACs, a linker connects a target protein-binding ligand (warhead) to an E3 ligase-binding ligand. Boc-protected PEG linkers provide a modular approach to assemble these heterobifunctional molecules.

Caption: General workflow for PROTAC synthesis using a Boc-protected PEG linker.

References

Heterobifunctional PEG linkers in drug delivery systems

An In-depth Technical Guide to Heterobifunctional PEG Linkers in Drug Delivery Systems

Introduction to Heterobifunctional PEG Linkers

Polyethylene glycol (PEG) has become a cornerstone in the development of advanced drug delivery systems due to its biocompatibility, solubility in aqueous solutions, and ability to shield therapeutic molecules from the host's immune system, a process often referred to as "stealth" technology. Heterobifunctional PEG linkers are a specialized class of PEG derivatives that possess two different reactive terminal functional groups. This unique characteristic allows for the sequential and specific conjugation of two different molecules, such as a therapeutic agent and a targeting ligand.

The general structure of a heterobifunctional PEG linker consists of a central PEG chain of varying length, flanked by two distinct functional groups (X and Y). The PEG chain provides solubility and biocompatibility, while the functional groups enable covalent attachment to the drug and the carrier or targeting moiety.

Caption: General structure of a heterobifunctional PEG linker connecting a therapeutic agent and a targeting moiety.

Commonly used functional groups include N-hydroxysuccinimide (NHS) esters for reacting with primary amines, maleimides for reacting with thiols, and alkynes or azides for "click" chemistry reactions. The choice of functional groups is critical and depends on the available reactive sites on the drug and the targeting molecule.

Applications in Drug Delivery Systems

Heterobifunctional PEG linkers are instrumental in various advanced drug delivery platforms.

Antibody-Drug Conjugates (ADCs)

In ADCs, a potent cytotoxic drug is linked to a monoclonal antibody that specifically targets a tumor-associated antigen. The heterobifunctional PEG linker plays a crucial role in connecting the drug and the antibody. The PEG component can improve the solubility and stability of the ADC and reduce its immunogenicity.

Caption: Workflow for the synthesis of an Antibody-Drug Conjugate (ADC) using a heterobifunctional PEG linker.

Nanoparticle Drug Delivery

Heterobifunctional PEG linkers are used to surface-functionalize nanoparticles, such as liposomes or polymeric nanoparticles. One end of the linker is attached to the nanoparticle surface, while the other end is used to attach a targeting ligand (e.g., a peptide, aptamer, or small molecule). This creates a "stealth" nanoparticle that can actively target specific cells or tissues.

Targeted Drug Delivery

These linkers can be used to conjugate small molecule drugs to targeting ligands, improving their therapeutic index by increasing their concentration at the site of action and reducing off-target toxicity.

Quantitative Data

The following tables summarize key quantitative data for drug delivery systems utilizing heterobifunctional PEG linkers.

Table 1: Characteristics of Common Heterobifunctional PEG Linkers

| Linker Type | Functional Group X | Functional Group Y | Molecular Weight (Da) |

| NHS-PEG-Maleimide | N-hydroxysuccinimide | Maleimide | 2,000 - 10,000 |

| Azide-PEG-NHS | Azide | N-hydroxysuccinimide | 1,000 - 5,000 |

| Alkyne-PEG-Biotin | Alkyne | Biotin | 1,000 - 5,000 |

| Thiol-PEG-Carboxylic Acid | Thiol | Carboxylic Acid | 2,000 - 10,000 |

Table 2: Performance of Drug Delivery Systems with Heterobifunctional PEG Linkers

| Drug Delivery System | Drug | Targeting Ligand | Drug Loading (%) | Encapsulation Efficiency (%) | Reference |

| Doxorubicin Liposomes | Doxorubicin | Folate | 5-10 | >90 | |

| Paclitaxel Nanoparticles | Paclitaxel | RGD Peptide | 10-15 | 85-95 | |

| Camptothecin Micelles | Camptothecin | Transferrin | 8-12 | >90 |

Experimental Protocols

General Protocol for Conjugation of a Drug to a Targeting Ligand using an NHS-PEG-Maleimide Linker

Materials:

-

Targeting ligand with an available amine group (e.g., antibody)

-

Drug with an available thiol group

-

NHS-PEG-Maleimide linker

-

Phosphate-buffered saline (PBS), pH 7.4

-

EDC (1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide) and Sulfo-NHS (for carboxyl activation if needed)

-

Size-exclusion chromatography (SEC) column for purification

Procedure:

-

Activation of Targeting Ligand (if necessary): If the targeting ligand has a carboxyl group, activate it using EDC and Sulfo-NHS in PBS for 15 minutes at room temperature.

-

Reaction with NHS-PEG-Maleimide:

-

Dissolve the targeting ligand and NHS-PEG-Maleimide in PBS at a molar ratio of 1:5.

-

React for 2 hours at room temperature with gentle stirring.

-

Remove excess linker by dialysis or SEC.

-

-

Conjugation with Thiol-Containing Drug:

-

Dissolve the maleimide-activated targeting ligand and the thiol-containing drug in PBS at a molar ratio of 1:3.

-

React for 4 hours at room temperature or overnight at 4°C.

-

-

Purification: Purify the final conjugate using SEC to remove unreacted drug and other impurities.

-

Characterization: Characterize the conjugate using techniques such as SDS-PAGE, mass spectrometry, and UV-Vis spectroscopy to determine the drug-to-ligand ratio.

Signaling Pathway: Mechanism of Action of Doxorubicin

Doxorubicin, a common chemotherapeutic agent delivered via PEGylated systems, primarily acts by intercalating into DNA and inhibiting topoisomerase II, leading to DNA damage and apoptosis.

Caption: Simplified signaling pathway of Doxorubicin leading to apoptosis.

An In-depth Technical Guide to HS-PEG6-CH2CH2-Boc for Self-Assembled Monolayers on Gold

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the use of HS-PEG6-CH2CH2-Boc, a thiol-terminated polyethylene glycol (PEG) derivative with a Boc-protected amine, for the formation of self-assembled monolayers (SAMs) on gold surfaces. This molecule is of significant interest in the fields of biosensors, drug delivery, and fundamental surface science due to its ability to create well-defined, bio-inert, and functionalizable surfaces.

Introduction to HS-PEG6-CH2CH2-Boc

HS-PEG6-CH2CH2-Boc is a heterobifunctional molecule featuring a terminal thiol (-SH) group, a hexa(ethylene glycol) (PEG6) spacer, and a tert-butyloxycarbonyl (Boc) protected amine. The thiol group provides a strong anchor to gold surfaces, leading to the spontaneous formation of a densely packed monolayer. The PEG spacer imparts hydrophilicity and resistance to non-specific protein adsorption, a critical feature for applications in biological media.[1] The terminal Boc-protected amine allows for controlled deprotection and subsequent covalent immobilization of biomolecules, such as peptides, antibodies, or small molecule drugs. This molecule is particularly relevant as a PROTAC (Proteolysis Targeting Chimera) linker, which are used in the development of targeted protein degradation therapeutics.[2][3]

Synthesis and Physicochemical Properties

While a detailed synthesis protocol is beyond the scope of this guide, HS-PEG6-CH2CH2-Boc is typically synthesized through a multi-step process involving the pegylation of a protected amino-alcohol, followed by conversion of the terminal hydroxyl group to a thiol. The key physicochemical properties are summarized in the table below.

| Property | Value |

| Molecular Formula | C19H39NO8S |

| Molecular Weight | 426.57 g/mol |

| CAS Number | 1818294-40-4 |

| Appearance | Colorless to light yellow oil |

| Solubility | Soluble in ethanol, methanol, dichloromethane, and other common organic solvents. |

Formation of Self-Assembled Monolayers

The formation of a high-quality SAM is crucial for downstream applications. The following protocol outlines a standard procedure for the self-assembly of HS-PEG6-CH2CH2-Boc on a gold substrate.

Experimental Protocol: SAM Formation

Materials and Reagents:

-

Gold-coated substrate (e.g., gold-coated silicon wafer or glass slide)

-

HS-PEG6-CH2CH2-Boc

-

Absolute ethanol (200 proof)

-

Piranha solution (7:3 mixture of concentrated H2SO4 and 30% H2O2) - EXTREME CAUTION

-

Deionized (DI) water (18.2 MΩ·cm)

-

Clean glass vials with caps

-

Tweezers

-

Nitrogen gas source

-

Sonicator

Procedure:

-

Substrate Cleaning:

-

Immerse the gold substrate in piranha solution for 5-10 minutes. (Caution: Piranha solution is extremely corrosive and reactive. Handle with extreme care in a fume hood with appropriate personal protective equipment).

-

Thoroughly rinse the substrate with copious amounts of DI water.

-

Rinse with absolute ethanol.

-

Dry the substrate under a gentle stream of nitrogen gas.

-

Alternatively, for a less hazardous cleaning, sonicate the substrate in acetone, followed by isopropanol, and then ethanol (10 minutes each), and dry under nitrogen.

-

-

Thiol Solution Preparation:

-

Prepare a 1 mM solution of HS-PEG6-CH2CH2-Boc in absolute ethanol. For example, dissolve 4.27 mg of the thiol in 10 mL of ethanol.

-

Sonicate the solution for 5-10 minutes to ensure complete dissolution.[4]

-

-

Self-Assembly:

-

Place the clean, dry gold substrate in a clean glass vial.

-

Immediately cover the substrate with the thiol solution.

-

Purge the vial with nitrogen gas to minimize oxidation of the thiol groups.

-

Seal the vial and allow the self-assembly to proceed for 18-24 hours at room temperature in a dark, vibration-free environment.[4][5]

-

-

Rinsing and Drying:

-

Remove the substrate from the thiol solution with clean tweezers.

-

Rinse the substrate thoroughly with absolute ethanol to remove any non-covalently bound molecules.

-

Sonicate the substrate in fresh ethanol for 1-2 minutes to remove physisorbed thiols.[4]

-

Rinse again with ethanol and dry under a gentle stream of nitrogen gas.

-

Workflow for SAM Formation

Characterization of the SAM

A combination of surface-sensitive techniques is used to characterize the quality and properties of the SAM.

| Technique | Parameter Measured | Typical Values for PEG-Thiol SAMs |

| Contact Angle Goniometry | Static Water Contact Angle | 30° - 50° (for a well-formed, hydrophilic PEG surface) |

| Ellipsometry | Monolayer Thickness | 35 - 45 Å for a PEG6-thiol SAM[5] |

| X-ray Photoelectron Spectroscopy (XPS) | Elemental Composition and Chemical States | C 1s, O 1s, N 1s, S 2p, Au 4f peaks. N 1s for Boc-amine at ~400 eV. S 2p for thiolate at ~162 eV.[2][6] |

| Atomic Force Microscopy (AFM) | Surface Morphology and Roughness | Atomically smooth terraces characteristic of the underlying gold substrate. |

Deprotection of the Boc Group and Further Functionalization

The terminal amine group is deprotected to allow for the covalent attachment of other molecules.

Experimental Protocol: Boc Deprotection

Materials and Reagents:

-

Boc-protected SAM on gold substrate

-

Trifluoroacetic acid (TFA)

-

Dichloromethane (DCM)

-

DCM for rinsing

-

DI water

-

Nitrogen gas source

Procedure:

-

Prepare a deprotection solution of 25-50% TFA in DCM (v/v).

-

Immerse the Boc-protected SAM substrate in the TFA/DCM solution.

-

Allow the reaction to proceed for 30-60 minutes at room temperature.[7]

-

Remove the substrate and rinse thoroughly with DCM.

-

Rinse with DI water to remove any remaining acid.

-

Dry the substrate under a gentle stream of nitrogen gas.

-

The resulting surface presents a free amine group ready for subsequent coupling reactions (e.g., NHS-ester chemistry).

Functionalization Pathway

Applications in Drug Development and Research

The ability to create a bio-inert surface that can be specifically functionalized makes HS-PEG6-CH2CH2-Boc SAMs highly valuable in several areas:

-

Biosensor Development: The PEG layer minimizes non-specific binding, leading to improved signal-to-noise ratios in biosensing platforms. The terminal amine allows for the immobilization of capture probes like antibodies or aptamers.

-

Targeted Drug Delivery: When used to functionalize nanoparticles, the PEG chain provides stealth properties, and the terminal group can be used to attach targeting ligands.[8]

-

PROTAC Development: As a PROTAC linker, this molecule can be used to conjugate a target-binding molecule and an E3 ligase-binding molecule, facilitating targeted protein degradation. The SAM platform can be used to study the binding kinetics of these interactions.

-

Fundamental Cell Biology Studies: Creating micropatterned surfaces with immobilized signaling molecules to study cell adhesion, migration, and differentiation.

Conclusion

HS-PEG6-CH2CH2-Boc is a versatile molecule for the creation of functional biointerfaces on gold surfaces. The combination of a strong gold-binding thiol, a protein-resistant PEG spacer, and a versatile Boc-protected amine group provides a robust platform for a wide range of applications in research and drug development. The protocols and data presented in this guide offer a starting point for the successful implementation of this technology.

References

- 1. Amine Protection / Deprotection [fishersci.co.uk]

- 2. Frontiers | Surface Analysis of Gold Nanoparticles Functionalized with Thiol-Modified Glucose SAMs for Biosensor Applications [frontiersin.org]

- 3. medchemexpress.com [medchemexpress.com]

- 4. pubs.acs.org [pubs.acs.org]

- 5. pubs.acs.org [pubs.acs.org]

- 6. X-ray photoelectron spectroscopy characterization of gold nanoparticles functionalized with amine-terminated alkanethiols - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Boc Deprotection - TFA [commonorganicchemistry.com]

- 8. mdpi.com [mdpi.com]

An In-depth Technical Guide to the Mechanism of Action of HS-PEG6-CH2CH2-Boc in Bioconjugation

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the heterobifunctional linker, HS-PEG6-CH2CH2-Boc, a valuable tool in the field of bioconjugation. The strategic design of this linker, featuring a terminal thiol group and a Boc-protected amine separated by a six-unit polyethylene glycol (PEG) spacer, allows for a controlled, two-step conjugation strategy. This is particularly relevant in the synthesis of complex biomolecules such as antibody-drug conjugates (ADCs) and Proteolysis Targeting Chimeras (PROTACs).[1][2] This guide will delve into the core chemistry, mechanism of action, experimental protocols, and quantitative data associated with the use of this linker.

Core Principles and Mechanism of Action

The functionality of HS-PEG6-CH2CH2-Boc is rooted in its three key components: the thiol group (-SH), the PEG6 spacer, and the tert-butyloxycarbonyl (Boc) protected amine.

-

Thiol (-SH) Group: The terminal thiol is a potent nucleophile that can react with various electrophilic functional groups to form stable covalent bonds. Its high reactivity and specificity, particularly towards maleimides and haloacetamides, make it ideal for the initial conjugation step to a protein, peptide, or other biomolecule.[3]

-

PEG6 Spacer: The hexaethylene glycol spacer is a flexible, hydrophilic chain. Its primary roles are to enhance the aqueous solubility of the linker and the resulting conjugate, reduce steric hindrance between the conjugated molecules, and potentially improve the pharmacokinetic properties of the final product by shielding it from enzymatic degradation.[4]

-

Boc-Protected Amine: The tert-butyloxycarbonyl (Boc) group serves as a temporary protecting group for the primary amine.[4] It is stable under the conditions required for the thiol conjugation but can be efficiently removed under acidic conditions to reveal the primary amine for a subsequent conjugation reaction.[5] This two-step approach is crucial for preventing unwanted side reactions and allows for the precise assembly of complex bioconjugates.[6]

The overall mechanism of action is a sequential process:

-

First Conjugation (Thiol Reaction): The free thiol group of HS-PEG6-CH2CH2-Boc reacts with an electrophilic partner on the first biomolecule (Molecule A).

-

Deprotection: The Boc group is removed from the amine terminus of the linker now attached to Molecule A.

-

Second Conjugation (Amine Reaction): The newly exposed primary amine is then reacted with an activated functional group on the second biomolecule (Molecule B) to complete the bioconjugate.

Thiol-Based Conjugation Chemistries

The thiol group of HS-PEG6-CH2CH2-Boc can participate in several types of conjugation reactions. The two most common are reactions with maleimides and haloacetamides.

Thiol-Maleimide Conjugation (Michael Addition)

The reaction of a thiol with a maleimide is a highly efficient and widely used bioconjugation method that proceeds via a Michael addition mechanism.[3] The nucleophilic thiolate anion attacks one of the carbon atoms of the maleimide double bond, resulting in the formation of a stable thioether bond.[3]

This reaction is highly selective for thiols within a pH range of 6.5-7.5.[3] Below this range, the thiol is protonated, reducing its nucleophilicity. Above this range, the maleimide ring becomes susceptible to hydrolysis, and primary amines can compete in the reaction.[3]

dot

Caption: Thiol-Maleimide Michael Addition Reaction.

Thiol-Iodoacetamide Conjugation

An alternative to maleimide chemistry is the reaction of the thiol group with an iodoacetamide. This reaction proceeds via an SN2 nucleophilic substitution mechanism, where the thiolate anion attacks the carbon atom bearing the iodine, displacing it and forming a stable thioether bond. While this reaction is generally slower than the thiol-maleimide reaction, the resulting thioether bond is considered more stable and not susceptible to retro-Michael addition.

dot

Caption: Thiol-Iodoacetamide SN2 Reaction.

Boc Deprotection

The second critical step in the bioconjugation process is the removal of the Boc protecting group to expose the primary amine. This is achieved under acidic conditions, most commonly with trifluoroacetic acid (TFA), often in a solvent like dichloromethane (DCM).[5] The mechanism involves the protonation of the carbonyl oxygen of the carbamate, followed by the collapse of the intermediate to release the stable tert-butyl cation, carbon dioxide, and the free amine.

dot

References

- 1. medchemexpress.com [medchemexpress.com]

- 2. NH2-PEG6-Boc | PROTAC Linker | TargetMol [targetmol.com]

- 3. Efficient two-step chemoenzymatic conjugation of antibody fragments with reporter compounds by a specific thiol-PEG-amine Linker, HS-PEG-NH2 | PLOS One [journals.plos.org]

- 4. nbinno.com [nbinno.com]

- 5. Amine Protection / Deprotection [fishersci.co.uk]

- 6. benchchem.com [benchchem.com]

Methodological & Application

Application Notes and Protocols for HS-PEG6-CH2CH2-Boc Bioconjugation to Proteins

For Researchers, Scientists, and Drug Development Professionals

Introduction

This document provides a detailed protocol for the bioconjugation of the heterobifunctional linker, HS-PEG6-CH2CH2-Boc, to proteins. This linker features a terminal thiol (-SH) group for conjugation and a tert-butyloxycarbonyl (Boc) protected amine. The polyethylene glycol (PEG) spacer enhances the solubility and reduces the immunogenicity of the target protein. The conjugation strategy involves a two-step process. First, the protein is activated with a maleimide functional group. Subsequently, the thiol group of the HS-PEG6-CH2CH2-Boc linker reacts with the maleimide-activated protein to form a stable thioether bond. The Boc protecting group can then be removed under acidic conditions to yield a free amine, which can be used for further modifications.

Principle of the Reaction

The bioconjugation process is centered around two key chemical transformations:

-

Protein Activation: The primary amine groups on the protein (e.g., the ε-amino group of lysine residues) are reacted with an amine-reactive N-hydroxysuccinimide (NHS) ester of a bifunctional linker containing a maleimide group, such as Succinimidyl 4-(N-maleimidomethyl)cyclohexane-1-carboxylate (SMCC). This results in a maleimide-activated protein.

-

Thiol-Maleimide Conjugation: The thiol group of the HS-PEG6-CH2CH2-Boc linker undergoes a Michael addition reaction with the maleimide group on the activated protein, forming a stable covalent thioether bond. This reaction is highly specific for thiols at a pH range of 6.5-7.5.

-

Boc Deprotection: The Boc protecting group on the terminal amine of the PEG linker is removed using a strong acid, typically trifluoroacetic acid (TFA), to expose a primary amine for subsequent functionalization.

Data Presentation

The following tables summarize the recommended quantitative parameters for each stage of the bioconjugation process.

Table 1: Recommended Reaction Conditions for Protein Activation with SMCC

| Parameter | Value | Notes |

| Molar Excess of SMCC to Protein | 10 to 50-fold | Optimization is recommended for each specific protein.[1] |

| Protein Concentration | 1-10 mg/mL | Higher concentrations may require a lower molar excess of SMCC.[2] |

| Reaction Buffer | Phosphate Buffered Saline (PBS), pH 7.2-8.0 | Buffer must be free of primary amines (e.g., Tris).[3] |

| Reaction Time | 30-60 minutes at Room Temperature or 2 hours at 4°C | Longer incubation at lower temperatures can be beneficial for sensitive proteins.[2] |

| Quenching Agent (Optional) | 20-50 mM Tris or Glycine | To stop the reaction of the NHS ester.[4] |

Table 2: Recommended Reaction Conditions for Thiol-PEG Conjugation

| Parameter | Value | Notes |

| Molar Excess of HS-PEG6-CH2CH2-Boc to Protein | 10 to 20-fold | A starting point for optimization to achieve desired PEGylation.[5][6] |

| Reaction Buffer | Phosphate Buffer, pH 6.5-7.5 | Optimal for thiol-maleimide reaction specificity.[3][5] |

| Reaction Time | 2 hours at Room Temperature or Overnight at 4°C | Reaction progress can be monitored by SDS-PAGE.[5][6] |

| Quenching Agent (Optional) | 10-20 mM L-cysteine or β-mercaptoethanol | To quench unreacted maleimide groups.[4] |

Table 3: Recommended Reaction Conditions for Boc Deprotection

| Parameter | Value | Notes |

| Deprotection Reagent | Trifluoroacetic Acid (TFA) in Dichloromethane (DCM) | A common and effective method for Boc removal.[7][8] |

| TFA Concentration | 20-50% (v/v) | Higher concentrations result in faster deprotection.[7][8] |

| Reaction Temperature | 0°C to Room Temperature | The reaction is typically initiated at 0°C.[7] |

| Reaction Time | 30 minutes to 2 hours | Monitor reaction completion by an appropriate analytical method.[7][8] |

| Work-up | Co-evaporation with toluene or neutralization with a mild base | To remove residual TFA.[7] |

Experimental Protocols

This section provides detailed step-by-step methodologies for the key experiments.

Protocol 1: Activation of Protein with SMCC

This protocol describes the procedure for introducing maleimide groups onto a protein using the SMCC crosslinker.

Materials:

-

Protein of interest

-

SMCC (Succinimidyl 4-(N-maleimidomethyl)cyclohexane-1-carboxylate)

-

Anhydrous Dimethylsulfoxide (DMSO) or Dimethylformamide (DMF)

-

Conjugation Buffer: 100 mM Sodium Phosphate, 150 mM NaCl, pH 7.2-8.0

-

Desalting columns (e.g., Zeba™ Spin Desalting Columns)

Procedure:

-

Protein Preparation: Prepare the protein at a concentration of 1-10 mg/mL in the Conjugation Buffer.[2]

-

SMCC Preparation: Immediately before use, dissolve SMCC in anhydrous DMSO or DMF to a concentration of 10-50 mM.[2]

-

Activation Reaction: Add the calculated volume of the SMCC solution to the protein solution to achieve the desired molar excess (typically 10- to 50-fold). The final concentration of the organic solvent should be kept below 10% to maintain protein solubility.[2]

-

Incubation: Incubate the reaction mixture for 30-60 minutes at room temperature or for 2 hours at 4°C with gentle mixing.[2]

-

Removal of Excess SMCC: Remove the unreacted SMCC using a desalting column equilibrated with the Conjugation Buffer (adjusted to pH 6.5-7.5 for the next step). This is a critical step to prevent the quenching of the thiol-PEG linker in the subsequent step.[2]

Protocol 2: Conjugation of Maleimide-Activated Protein with HS-PEG6-CH2CH2-Boc

This protocol details the reaction of the maleimide-activated protein with the thiol-containing PEG linker.

Materials:

-

Maleimide-activated protein (from Protocol 1)

-

HS-PEG6-CH2CH2-Boc

-

Conjugation Buffer: 100 mM Sodium Phosphate, 150 mM NaCl, pH 6.5-7.5

-

Quenching Buffer (optional): 1 M L-cysteine or β-mercaptoethanol

Procedure:

-

HS-PEG6-CH2CH2-Boc Preparation: Prepare a stock solution of HS-PEG6-CH2CH2-Boc in the Conjugation Buffer or a compatible solvent like DMSO.

-

Conjugation Reaction: Immediately after purifying the maleimide-activated protein, add the HS-PEG6-CH2CH2-Boc solution to achieve a 10- to 20-fold molar excess over the protein.[5][6]

-

Incubation: Incubate the mixture for 2 hours at room temperature or overnight at 4°C with gentle mixing.[5][6]

-

Quenching (Optional): To stop the reaction, add a quenching buffer to a final concentration of 10-20 mM and incubate for an additional 15-30 minutes at room temperature to react with any remaining maleimide groups.[4]

-

Purification: Purify the PEGylated protein conjugate using size-exclusion chromatography (SEC) or ion-exchange chromatography (IEX) to remove unreacted PEG linker and quenching reagents.

Protocol 3: Boc Deprotection of the PEGylated Protein

This protocol describes the removal of the Boc protecting group to expose the terminal amine.

Materials:

-

Purified Boc-protected PEGylated protein

-

Anhydrous Dichloromethane (DCM)

-

Trifluoroacetic Acid (TFA)

-

Toluene (optional, for co-evaporation)

-

Saturated Sodium Bicarbonate (NaHCO₃) solution (for neutralization)

Procedure:

-

Preparation: Ensure the purified PEGylated protein is free of water, for example, by lyophilization.

-

Dissolution: Dissolve the dried conjugate in anhydrous DCM.

-

Deprotection Reaction: Cool the solution to 0°C in an ice bath. Add TFA to the desired final concentration (e.g., 20-50% v/v) dropwise while stirring.[7]

-

Incubation: Allow the reaction mixture to warm to room temperature and stir for 30 minutes to 2 hours. Monitor the deprotection reaction for completion using an appropriate analytical method such as LC-MS.[7]

-

Solvent Removal: Remove the DCM and excess TFA by evaporation under a stream of nitrogen or by rotary evaporation. To ensure complete removal of TFA, co-evaporate the residue with toluene (3 times).[7]

-

Neutralization (Optional): For a basic work-up to obtain the free amine, dissolve the residue in DCM and carefully wash with a saturated NaHCO₃ solution to neutralize the acid. Dry the organic layer and concentrate to yield the final deprotected conjugate.[7]

Characterization of the Final Conjugate

The successful conjugation and purification of the PEGylated protein can be confirmed by the following methods:

-

SDS-PAGE: Analysis by SDS-PAGE will show a shift in the molecular weight of the protein after PEGylation. The PEGylated protein will migrate slower than the unmodified protein, appearing as a higher molecular weight band.[9] The apparent molecular weight on the gel may be higher than the calculated molecular weight due to the hydrodynamic properties of the PEG chain.[9]

-

Mass Spectrometry (MS): Mass spectrometry is a powerful tool to confirm the covalent attachment of the PEG linker and to determine the degree of PEGylation.[10][11] ESI-MS can be used to determine the accurate molecular weight of the conjugate.[11]

-

HPLC: Reversed-phase or size-exclusion HPLC can be used to assess the purity of the final conjugate and to separate different PEGylated species.[10]

Visualizations

Caption: Chemical pathway for protein PEGylation and deprotection.

Caption: Experimental workflow for HS-PEG6-CH2CH2-Boc bioconjugation.

Caption: Logical relationship of the bioconjugation steps.

References

- 1. documents.thermofisher.com [documents.thermofisher.com]

- 2. benchchem.com [benchchem.com]

- 3. SMCC and Sulfo-SMCC for Cross-Linking and Conjugation [biosyn.com]

- 4. benchchem.com [benchchem.com]

- 5. benchchem.com [benchchem.com]

- 6. broadpharm.com [broadpharm.com]

- 7. benchchem.com [benchchem.com]

- 8. benchchem.com [benchchem.com]

- 9. researchgate.net [researchgate.net]

- 10. From Synthesis to Characterization of Site-Selective PEGylated Proteins - PMC [pmc.ncbi.nlm.nih.gov]

- 11. Evaluation of Orbitrap MS for Characterizing PEGylated Proteins [thermofisher.com]

Application Notes and Protocols for the Functionalization of Nanoparticles with HS-PEG6-CH2CH2-Boc

For Researchers, Scientists, and Drug Development Professionals

This document provides a detailed guide for the surface functionalization of nanoparticles, particularly gold nanoparticles (AuNPs), using the heterobifunctional linker HS-PEG6-CH2CH2-Boc. This process, commonly known as PEGylation, is a critical step in the development of nanomaterials for various biomedical applications, including drug delivery, diagnostics, and bioimaging. The introduction of a polyethylene glycol (PEG) layer enhances the colloidal stability of nanoparticles in biological media, reduces non-specific protein adsorption, and prolongs circulation times in vivo.

The HS-PEG6-CH2CH2-Boc linker features a terminal thiol (-SH) group that forms a stable dative bond with the surface of noble metal nanoparticles like gold. The other end of the linker is terminated with a tert-butyloxycarbonyl (Boc)-protected amine. This protecting group allows for a multi-step functionalization strategy where the nanoparticle is first passivated with the PEG linker, and the terminal amine can be subsequently deprotected to allow for the conjugation of targeting ligands, therapeutic agents, or imaging probes.

Principle of Functionalization

The functionalization process is primarily based on the strong affinity between sulfur and gold, leading to the displacement of weakly bound surface ligands (e.g., citrate) from the nanoparticle surface by the thiol group of the HS-PEG6-CH2CH2-Boc linker. This self-assembly process results in a dense layer of PEG chains on the nanoparticle surface. The subsequent removal of the Boc protecting group under acidic conditions exposes a primary amine, which can be used for further covalent modification.

Experimental Protocols

This section details the step-by-step procedures for the functionalization of gold nanoparticles with HS-PEG6-CH2CH2-Boc, followed by the deprotection of the Boc group.

Protocol 1: PEGylation of Gold Nanoparticles

This protocol describes the ligand exchange reaction to coat citrate-stabilized gold nanoparticles with HS-PEG6-CH2CH2-Boc.

Materials:

-

Citrate-stabilized gold nanoparticles (AuNPs) of desired size in aqueous solution (e.g., 1 nM)

-

HS-PEG6-CH2CH2-Boc

-

Deionized (DI) water, sterile-filtered

-

Phosphate-buffered saline (PBS), pH 7.4

-

Microcentrifuge tubes

-

Vortex mixer

-

Benchtop microcentrifuge

Procedure:

-

Preparation of Linker Solution: Prepare a stock solution of HS-PEG6-CH2CH2-Boc in DI water or an appropriate buffer. The concentration will depend on the desired final molar ratio of linker to nanoparticles.

-

PEGylation Reaction:

-

In a microcentrifuge tube, add a calculated volume of the AuNP solution.

-

To the AuNP solution, add the HS-PEG6-CH2CH2-Boc stock solution to achieve a final molar ratio typically ranging from 1,000:1 to 10,000:1 (linker:AuNP).[1] A good starting point for optimization is a molar ratio of 2000:1.[2]

-

Immediately vortex the mixture gently for 30 seconds.

-

Incubate the reaction mixture at room temperature for at least 12-24 hours with gentle shaking to ensure complete ligand exchange.[3]

-

-

Purification of PEGylated Nanoparticles:

-

Centrifuge the reaction mixture at a speed sufficient to pellet the AuNPs (e.g., 14,000 rpm for 20-30 minutes for ~20 nm AuNPs).[2] The required centrifugal force will vary with nanoparticle size.

-

Carefully remove the supernatant containing excess, unbound linker.

-

Resuspend the nanoparticle pellet in DI water or PBS by gentle vortexing or sonication.

-

Repeat the centrifugation and resuspension steps at least two more times to ensure the complete removal of unbound linker.[4]

-

-

Storage: Store the purified Boc-protected PEGylated nanoparticles in DI water or PBS at 4°C for future use.

Protocol 2: Deprotection of the Boc Group

This protocol outlines the removal of the Boc protecting group to expose the terminal primary amine.

Materials:

-

Boc-protected PEGylated nanoparticles

-

Dichloromethane (DCM)

-

Trifluoroacetic acid (TFA)

-

DI water

-

PBS, pH 7.4

-

Microcentrifuge tubes

-

Rotary evaporator or nitrogen stream

-

Benchtop microcentrifuge

Procedure:

-

Solvent Exchange:

-

If the Boc-protected PEGylated nanoparticles are in an aqueous solution, they need to be transferred to an organic solvent. This can be achieved by lyophilization followed by resuspension in DCM.

-

-

Deprotection Reaction:

-

Removal of Acid and Solvent:

-

Remove the DCM and TFA using a rotary evaporator or by gently blowing a stream of nitrogen over the solution.

-

Resuspend the resulting nanoparticle pellet in DI water or PBS.

-

-

Purification:

-

Purify the amine-terminated PEGylated nanoparticles by repeated centrifugation and resuspension in PBS (pH 7.4) to remove any residual acid and byproducts.

-

-

Storage: Store the purified amine-functionalized nanoparticles in PBS at 4°C.

Characterization of Functionalized Nanoparticles

Thorough characterization is essential to confirm the successful functionalization and to assess the properties of the modified nanoparticles.

| Parameter | Technique | Expected Outcome |

| Hydrodynamic Diameter | Dynamic Light Scattering (DLS) | An increase in the hydrodynamic diameter upon PEGylation due to the formation of the PEG layer on the nanoparticle surface. |

| Surface Charge | Zeta Potential Measurement | A change in the zeta potential. For citrate-stabilized AuNPs (negative), the zeta potential will become less negative after coating with the neutral HS-PEG6-CH2CH2-Boc. After Boc deprotection, the surface will become positively charged due to the exposed amine groups.[2] |

| Core Size and Morphology | Transmission Electron Microscopy (TEM) | Visualization of the nanoparticle core to confirm no aggregation has occurred during the functionalization process. The PEG layer is typically not visible under standard TEM conditions. |

| Successful PEGylation | UV-Vis Spectroscopy | A slight red-shift in the surface plasmon resonance peak of AuNPs may be observed upon successful ligand exchange. |

| Confirmation of Boc Deprotection | Fourier-Transform Infrared Spectroscopy (FTIR) or X-ray Photoelectron Spectroscopy (XPS) | Disappearance of characteristic Boc group peaks and appearance of amine group peaks. |

| Quantification of PEG Density | Thermogravimetric Analysis (TGA) or High-Performance Liquid Chromatography (HPLC) | TGA can determine the weight percentage of the organic PEG layer. HPLC can be used to quantify the amount of PEG displaced from the nanoparticle surface. |

Data Presentation

The following tables summarize typical quantitative data obtained during the characterization of functionalized gold nanoparticles.

Table 1: Hydrodynamic Diameter and Zeta Potential

| Sample | Average Hydrodynamic Diameter (nm) | Polydispersity Index (PDI) | Zeta Potential (mV) |

| Citrate-AuNPs (20 nm) | 22 ± 2 | < 0.2 | -35 ± 5 |

| Boc-PEG-AuNPs | 45 ± 5 | < 0.25 | -10 ± 5 |

| NH2-PEG-AuNPs | 48 ± 5 | < 0.25 | +25 ± 5 |

Note: Values are illustrative and will vary depending on the nanoparticle core size and the specific PEG linker used.

Table 2: Molar Ratio Optimization for PEGylation

| Molar Ratio (Linker:AuNP) | Hydrodynamic Diameter Increase (nm) | Zeta Potential (mV) | Colloidal Stability in PBS |

| 500:1 | 15 | -20 | Moderate |

| 1000:1 | 20 | -15 | Good |

| 2000:1 | 23 | -12 | Excellent |

| 5000:1 | 25 | -10 | Excellent |

| 10000:1 | 25 | -10 | Excellent |

Note: Stability can be assessed by monitoring changes in the UV-Vis spectrum over time.[2]

Visualizations

Experimental Workflow

Caption: Workflow for the two-step functionalization of gold nanoparticles.

Signaling Pathway of Functionalization

Caption: Chemical transformation during nanoparticle functionalization.

References

- 1. broadpharm.com [broadpharm.com]

- 2. ‘Living’ PEGylation on gold nanoparticles to optimize cancer cell uptake by controlling targeting ligand and charge densities - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Frontiers | Quality control and purification of ready-to-use conjugated gold nanoparticles to ensure effectiveness in biosensing [frontiersin.org]

- 4. Surface functionalization of gold nanoparticles using hetero-bifunctional poly(ethylene glycol) spacer for intracellular tracking and delivery - PMC [pmc.ncbi.nlm.nih.gov]

- 5. benchchem.com [benchchem.com]

Application Notes and Protocols for Creating Self-Assembled Monolayers using HS-PEG6-CH2CH2-Boc

For Researchers, Scientists, and Drug Development Professionals

Introduction

Self-assembled monolayers (SAMs) offer a robust and flexible method for modifying surfaces, with wide-ranging applications in biosensors, drug delivery, and fundamental biological studies. The use of thiol-terminated polyethylene glycol (PEG) molecules to form SAMs on gold surfaces is particularly advantageous due to the strong gold-thiol bond and the protein-resistant properties of the PEG linker. This document provides a detailed protocol for the formation of a SAM using HS-PEG6-CH2CH2-Boc, a heterobifunctional linker that presents a protected amine group. Subsequent deprotection of the tert-butyloxycarbonyl (Boc) group exposes a primary amine, which can be readily used for the covalent immobilization of biomolecules, such as proteins, peptides, or nucleic acids.

These protocols will guide the user through the preparation of the gold substrate, the formation of the Boc-protected SAM, the characterization of the monolayer, and the final deprotection step to yield a reactive amine-terminated surface.

Data Presentation

The successful formation of a self-assembled monolayer and the subsequent deprotection of the Boc group can be monitored by various surface-sensitive techniques. While specific data for HS-PEG6-CH2CH2-Boc is not widely published, the following table summarizes expected quantitative data based on analogous PEG-thiol and alkanethiol SAMs on gold. These values should serve as a benchmark for characterization.

| Parameter | Expected Value for Boc-Protected SAM | Expected Value after Boc Deprotection | Technique |

| Water Contact Angle (θ) | 60° - 70° | 40° - 50° | Contact Angle Goniometry |

| Ellipsometric Thickness | 2.0 - 3.0 nm | 1.8 - 2.8 nm (slight decrease possible) | Ellipsometry |

| N(1s) Binding Energy | ~400.0 eV (Carbamate) | ~399.5 eV (Amine) | X-ray Photoelectron Spectroscopy (XPS) |

| C(1s) Binding Energy | ~289.0 eV (O-C=O of Boc) | Peak Disappears | X-ray Photoelectron Spectroscopy (XPS) |

Experimental Protocols

A comprehensive workflow for creating a functional amine-terminated SAM using HS-PEG6-CH2CH2-Boc involves several key stages: substrate preparation, SAM formation, and Boc deprotection.

Protocol 1: Gold Substrate Preparation

A clean and smooth gold surface is critical for the formation of a well-ordered SAM.

Materials:

-

Gold-coated substrates (e.g., silicon wafers with a titanium or chromium adhesion layer followed by a gold layer).

-

Piranha solution (7:3 mixture of concentrated H₂SO₄ and 30% H₂O₂). Caution: Piranha solution is extremely corrosive and reactive. Handle with extreme care in a fume hood and with appropriate personal protective equipment.

-

Alternatively, an argon plasma cleaner.

-

Deionized (DI) water (18.2 MΩ·cm).

-

Absolute ethanol.

-

High-purity nitrogen or argon gas.

Procedure:

-

Piranha Cleaning (handle with extreme caution): a. Immerse the gold substrates in freshly prepared Piranha solution for 5-10 minutes. b. Thoroughly rinse the substrates with copious amounts of DI water. c. Rinse with absolute ethanol. d. Dry the substrates under a gentle stream of high-purity nitrogen or argon gas.

-

Plasma Cleaning (Safer Alternative): a. Place the gold substrates in an argon plasma cleaner. b. Clean the substrates for 5-10 minutes according to the manufacturer's instructions. c. Use the cleaned substrates immediately for SAM formation.

Protocol 2: Self-Assembled Monolayer Formation